2-Bromo-2-methylbutane

Beschreibung

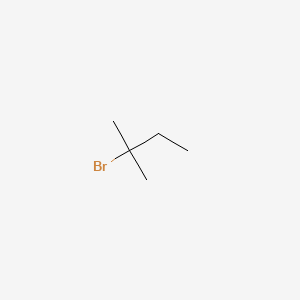

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-4-5(2,3)6/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUWCKCVTDSMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060146 | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-36-8 | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NV4Z4Y7YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Role of Tertiary Alkyl Halides in Mechanistic Discovery

Tertiary alkyl halides, such as 2-bromo-2-methylbutane, are fundamental to the study of reaction mechanisms due to their specific structural characteristics. quora.com The carbon atom bonded to the halogen is attached to three other alkyl groups, which creates significant steric hindrance around the reactive center. This crowding prevents direct backside attack by a nucleophile, a necessary step for the bimolecular nucleophilic substitution (S_N2) reaction. quora.commasterorganicchemistry.com

Consequently, tertiary alkyl halides predominantly undergo reactions through mechanisms involving a carbocation intermediate, namely the unimolecular nucleophilic substitution (S_N1) and unimolecular elimination (E1) reactions. quora.comlabster.com The formation of the tertiary carbocation is the rate-determining step for both of these pathways. quora.comjove.com This carbocation is stabilized by the inductive effects and hyperconjugation of the attached alkyl groups, making its formation more favorable compared to less substituted carbocations. quora.com The stability of this intermediate allows for a detailed examination of the factors that influence its fate—either attack by a nucleophile to form a substitution product or loss of a proton to form an elimination product.

Research Applications of 2 Bromo 2 Methylbutane

Established Laboratory Synthesis Routes

Established laboratory methods for the synthesis of this compound primarily involve two key strategies: the hydrobromination of unsaturated precursors and the bromination of alcoholic precursors. These routes are well-documented and rely on fundamental principles of organic reactivity.

Hydrobromination of Unsaturated Precursors

The addition of hydrogen bromide (HBr) to alkenes is a classic and effective method for preparing alkyl halides. For the synthesis of this compound, suitable unsaturated precursors include 2-methyl-1-butene and 2-methyl-2-butene. libretexts.orgquora.com

The reaction of an alkene with HBr proceeds through an electrophilic addition mechanism. youtube.comdocbrown.info The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen atom of the polar HBr molecule. youtube.comsavemyexams.com This initial step results in the formation of a carbocation intermediate and a bromide ion. libretexts.orgdocbrown.info The π bond of the alkene provides the pair of electrons to form a new carbon-hydrogen single bond. youtube.com

When an unsymmetrical alkene, such as 2-methyl-1-butene, reacts with HBr, the addition is regioselective, following Markovnikov's rule. askfilo.comwikipedia.orgmasterorganicchemistry.com This rule states that the hydrogen atom of the protic acid adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. askfilo.comwikipedia.org Consequently, the bromide ion adds to the more substituted carbon atom. wikipedia.org

The underlying chemical principle for Markovnikov's rule is the relative stability of the carbocation intermediates. docbrown.infowikipedia.org The addition of a proton to 2-methyl-1-butene can form either a secondary carbocation or a more stable tertiary carbocation. The tertiary carbocation is favored due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon, which helps to delocalize the positive charge and increase stability. docbrown.infowikipedia.org Therefore, the reaction proceeds preferentially through the more stable tertiary carbocation intermediate, leading to the formation of this compound as the major product. quora.com

In the case of 2-methyl-2-butene, protonation of either carbon of the double bond leads to the same stable tertiary carbocation, thus yielding this compound.

It is important to note that carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed. masterorganicchemistry.comchemistrysteps.com For instance, the reaction of 3-methyl-1-butene (B165623) with HBr initially forms a secondary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, ultimately yielding this compound.

Bromination of Alcoholic Precursors

Another common laboratory route to this compound is the reaction of a corresponding alcohol, 2-methyl-2-butanol (B152257) (tert-amyl alcohol), with a brominating agent. chegg.com Tertiary alcohols readily react with hydrohalic acids via an S(_N)1 mechanism. libretexts.org

The reaction of 2-methyl-2-butanol with concentrated hydrobromic acid involves the initial protonation of the hydroxyl group by the acid. libretexts.org This converts the poor leaving group, hydroxide (B78521) (-OH), into a good leaving group, water (H(_2)O). The protonated alcohol then dissociates to form a stable tertiary carbocation and a water molecule. Finally, the bromide ion acts as a nucleophile and attacks the carbocation to form this compound. libretexts.org

Phosphorus tribromide (PBr(_3)) is another reagent used to convert alcohols to alkyl bromides. wikipedia.orgbyjus.com However, this reagent is generally more effective for primary and secondary alcohols and proceeds through an S(_N)2 mechanism, which involves a backside attack and inversion of configuration. wikipedia.orgcommonorganicchemistry.com For tertiary alcohols like 2-methyl-2-butanol, the reaction with PBr(_3) is less common and can be problematic due to the steric hindrance around the tertiary carbon, which disfavors the S(_N)2 pathway. wikipedia.org

Advanced Synthetic Approaches and Process Optimization

In recent years, efforts have been made to develop more efficient and environmentally friendly methods for organic synthesis. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Application of Microwave Synthesis Techniques

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. ajchem-a.com This technique can lead to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. ajchem-a.comscielo.org.mx The heating is rapid and uniform, which can minimize the formation of side products. ajchem-a.com

Microwave irradiation has been successfully applied to the synthesis of alkyl halides. organic-chemistry.orgacs.org For instance, the bromination of alcohols can be significantly accelerated under microwave conditions. jcu.edu Research has shown that microwave synthesis can be an efficient alternative to traditional reflux methods for the preparation of brominated compounds, offering comparable product distributions in shorter time frames. The use of microwave heating in the synthesis of this compound from alcoholic or unsaturated precursors can lead to a more rapid and efficient process. jcu.edu Studies have demonstrated that microwave-assisted reactions can be carried out in various solvents, including water, which aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. organic-chemistry.org

Table 1: Summary of Synthetic Precursors for this compound

| Precursor Name | Chemical Formula | Class | Reaction Type |

|---|---|---|---|

| 2-Methyl-1-butene | C₅H₁₀ | Alkene | Electrophilic Addition |

| 2-Methyl-2-butene | C₅H₁₀ | Alkene | Electrophilic Addition |

| 3-Methyl-1-butene | C₅H₁₀ | Alkene | Electrophilic Addition with Rearrangement |

| 2-Methyl-2-butanol | C₅H₁₂O | Tertiary Alcohol | Nucleophilic Substitution (S(_N)1) |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction and convection | Dipolar polarization and ionic conduction |

| Reaction Time | Longer (minutes to hours) | Shorter (seconds to minutes) scielo.org.mx |

| Heating Profile | Non-uniform, potential for localized overheating | Uniform and rapid ajchem-a.com |

| Yields | Often lower | Often higher scielo.org.mx |

| Side Reactions | More prevalent | Often minimized |

| Energy Efficiency | Lower | Higher |

Continuous Flow Reactor Systems for Enhanced Production and Control

The synthesis of this compound can be significantly advanced through the adoption of continuous flow reactor systems. This technology offers notable improvements in production efficiency and control over the synthesis process, particularly when compared to conventional batch methods. While direct studies on the continuous flow synthesis of this compound are not extensively detailed in the provided results, the principles can be inferred from research on analogous compounds like 2-bromo-2-methylpropane (B165281) (tert-butyl bromide).

Continuous flow systems, particularly microreactors, provide a highly controlled environment for chemical reactions. A method for preparing 2-bromo-2-methylpropane using a microchannel reactor highlights the potential for this technology. google.comgoogle.com In this process, tert-butanol (B103910) (a precursor structurally similar to 2-methyl-2-butanol) and hydrobromic acid are used as raw materials, with concentrated sulfuric acid as a catalyst. google.comgoogle.com The reagents are pumped through the microreactor, where they are preheated and mixed, leading to a rapid reaction that produces the desired alkyl bromide. google.comgoogle.com

The key advantages of employing continuous flow reactors in this context include:

Enhanced Safety and Control: The small reaction volumes within the channels of a microreactor significantly improve heat transfer and temperature control. chimia.ch This minimizes the risk of thermal runaway, a common concern in the exothermic bromination of tertiary alcohols. The enclosed system also reduces the release of hazardous vapors.

Increased Efficiency and Yield: Continuous flow processes can achieve high conversion rates and selectivity in very short residence times, often within seconds to minutes. google.comgoogle.com For the synthesis of 2-bromo-2-methylpropane, conversion rates of 91-97% and selectivity of 92-97% have been reported. google.comgoogle.com This rapid and efficient conversion leads to higher productivity.

Scalability and Automation: These systems are readily scalable by operating the reactor for longer durations or by using multiple reactors in parallel. researchgate.net The process can be automated, allowing for continuous production with minimal manual intervention. ru.nl

Reduced Environmental Impact: The high efficiency and selectivity of microreactor systems can lead to a significant reduction in waste and environmental pollution. google.comgoogle.com

The following interactive data table summarizes the operational parameters and outcomes for the continuous flow synthesis of a closely related tertiary alkyl bromide, providing a model for the production of this compound.

| Parameter | Value/Range | Significance |

| Reactants | tert-Butanol, Hydrobromic Acid, Sulfuric Acid (catalyst) | Precursors for the formation of the tertiary alkyl bromide. google.comgoogle.com |

| Reactor Type | Corning Microchannel Reactor | Facilitates rapid mixing and precise temperature control. google.comgoogle.com |

| Temperature | 30 °C (preheating) | Ensures reagents are at the optimal temperature before mixing. google.com |

| Residence Time | 68 - 86 seconds | The short time required for the reaction to reach high conversion. google.comgoogle.com |

| Pressure | 1.6 - 2.1 bar | Maintained by a back-pressure system to control the fluid dynamics. google.comgoogle.com |

| Conversion Rate | 91 - 97% | Indicates a highly efficient reaction process. google.comgoogle.com |

| Selectivity | 92 - 97.7% | Demonstrates the high purity of the desired product. google.comgoogle.com |

Industrial production using continuous flow reactors is also noted for other brominated compounds, underscoring the relevance of this technology for optimizing yield and purity in large-scale operations. smolecule.com The ability to precisely control reaction conditions makes continuous flow synthesis a superior method for the reliable and efficient production of this compound.

Reaction Pathways and Mechanistic Investigations of 2 Bromo 2 Methylbutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-bromo-2-methylbutane are pivotal in understanding the competition between unimolecular (S({N})1) and bimolecular (S({N})2) mechanisms. The steric hindrance and the stability of the potential carbocation intermediate are key determinants of the favored pathway.

Unimolecular Nucleophilic Substitution (S(_{N})1) Mechanism

The reaction of this compound with nucleophiles, particularly in polar protic solvents, predominantly follows the S({N})1 mechanism. youtube.comrsc.org This is a multi-step process characterized by the formation of a carbocation intermediate. numberanalytics.comscribd.com For instance, the hydrolysis of this compound to form 2-methyl-2-butanol (B152257) is a classic example of an S({N})1 reaction. askfilo.com

The stability of the carbocation intermediate is a crucial factor favoring the S({N})1 pathway. numberanalytics.com The carbocation formed from this compound is a tertiary carbocation, which is stabilized by the inductive effect of the three methyl groups attached to the positively charged carbon. youtube.comchemist.sg This electron-donating effect helps to disperse the positive charge, thereby lowering the activation energy for its formation. chemist.sg Tertiary carbocations are significantly more stable than secondary or primary carbocations, making tertiary alkyl halides like this compound prime candidates for S({N})1 reactions. saskoer.capearson.com

The choice of solvent has a profound impact on the rate of S({N})1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at promoting the S({N})1 mechanism for this compound. numberanalytics.comquora.com These solvents can stabilize the transition state leading to the carbocation and the resulting ions through solvation. quora.comlibretexts.org

Specifically, the high polarity of the solvent helps to stabilize the charged carbocation intermediate and the leaving group (bromide ion). quora.comlibretexts.org Protic solvents, which can form hydrogen bonds, are especially adept at solvating the leaving group, further facilitating the initial ionization step. numberanalytics.com For example, the rate of an S(_{N})1 reaction can increase by a factor of 100,000 when moving from a less polar solvent like ethanol (B145695) to a more polar one like water. libretexts.org The reaction of 2-bromo-2-methylpropane (B165281) with water in a polar protic solvent like methanol (B129727) is observed to be faster than in a polar aprotic solvent like DMSO. numberanalytics.com

Interactive Data Table: Solvent Effects on SN1 Reaction Rates

| Substrate | Solvent 1 (Polar Protic) | Solvent 2 (Polar Aprotic) | Rate Comparison |

| 2-bromo-2-methylpropane | Methanol | DMSO | Faster in Methanol numberanalytics.com |

| 2-chloro-2-methylpropane | Water | Ethanol | 100,000 times faster in Water libretexts.org |

When an S(_{N})1 reaction occurs at a chiral center, it typically leads to a loss of stereochemical information. numberanalytics.com The carbocation intermediate formed in the rate-determining step is sp²-hybridized and has a planar geometry. numberanalytics.comlibretexts.org This planarity allows the incoming nucleophile to attack from either face of the carbocation with equal probability. numberanalytics.comlibretexts.org

Consequently, if the starting material were an enantiomerically pure chiral compound, the S(_{N})1 reaction would be expected to produce a racemic mixture of the two possible enantiomeric products. numberanalytics.comlibretexts.org However, complete racemization is not always observed. Often, a slight excess of the product with an inverted configuration is formed. For example, the reaction of (R)-6-chloro-2,6-dimethyloctane with water results in a product that is approximately 80% racemized and 20% inverted. libretexts.org In the case of the achiral this compound, the reaction with water yields the single, achiral product, 2-methyl-2-butanol, so there are no stereochemical implications. numberanalytics.com

The kinetics of the S(_{N})1 reaction of this compound are characterized by a first-order rate law. youtube.com The rate of the reaction is dependent only on the concentration of the alkyl halide and is independent of the concentration of the nucleophile. rsc.orglibretexts.org This is because the nucleophile is not involved in the slow, rate-determining step. youtube.comlibretexts.org

The rate equation is expressed as: Rate = k[this compound] rsc.org

This first-order kinetic behavior is a hallmark of the S(_{N})1 mechanism and provides strong evidence for a two-step process involving a slow unimolecular dissociation followed by a fast nucleophilic attack. rsc.orgchemist.sg Studies on the hydrolysis of 2-bromo-2-methylpropane in the presence of sodium hydroxide (B78521) have confirmed this mechanism by determining that the reaction is first order with respect to the alkyl halide and zero order with respect to the hydroxide ion. rsc.org

Bimolecular Nucleophilic Substitution (S(_{N})2) Mechanisms (Comparative Studies)

In stark contrast to the S({N})1 pathway, this compound is essentially unreactive under S({N})2 conditions. brainly.comdoubtnut.com The S(_{N})2 mechanism involves a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com This mechanism requires the nucleophile to approach the substrate from the backside, 180 degrees from the leaving group. masterorganicchemistry.com

The structure of this compound, a tertiary alkyl halide, presents significant steric hindrance to this backside attack. brainly.comquora.com The bulky methyl and ethyl groups surrounding the electrophilic carbon effectively block the path of the incoming nucleophile. brainly.com This steric obstruction makes the transition state for an S(_{N})2 reaction on a tertiary substrate energetically unfavorable. masterorganicchemistry.com

Comparative studies show a dramatic decrease in S({N})2 reactivity as steric hindrance increases. The order of reactivity for alkyl bromides in S({N})2 reactions is primary > secondary > tertiary. quora.comdoubtnut.com Therefore, 1-bromopentane (B41390) is much more reactive than 2-bromopentane, which in turn is far more reactive than this compound in S({N})2 displacements. doubtnut.comtardigrade.incollegedunia.com Consequently, this compound will preferentially undergo S({N})1 or elimination reactions rather than S(_{N})2 reactions. brainly.commasterorganicchemistry.com

Interactive Data Table: Reactivity of Alkyl Bromides in SN2 Reactions

| Compound | Substrate Type | Reactivity towards SN2 |

| 1-Bromopentane | Primary | High doubtnut.com |

| 2-Bromopentane | Secondary | Medium doubtnut.com |

| This compound | Tertiary | Very Low/Negligible doubtnut.com |

Steric Hindrance and Reactivity Trends in Tertiary Halides

The reactivity of alkyl halides in nucleophilic substitution reactions is significantly influenced by the structure of the alkyl group. In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile performs a backside attack on the carbon atom bearing the halogen. The rate of this reaction is highly sensitive to steric hindrance around the reaction center. pearson.comlibretexts.org

This compound is a tertiary alkyl halide, meaning the carbon atom bonded to the bromine is also attached to three other carbon atoms. doubtnut.com This structure results in significant steric hindrance, as the bulky methyl and ethyl groups physically obstruct the pathway for an incoming nucleophile to attack the electrophilic carbon. brainly.comucsb.edu Consequently, the backside approach required for an SN2 mechanism is virtually impossible, and the reaction rate for this compound via this pathway is effectively zero. brainly.comucsb.edu

A clear trend in SN2 reactivity is observed when comparing primary, secondary, and tertiary halides. Primary halides, with minimal steric hindrance, react the fastest, followed by secondary halides. Tertiary halides, such as this compound, are the least reactive and are generally considered inert to SN2 displacement. doubtnut.comdoubtnut.comshaalaa.com

Table 1. Relative Reactivity of Alkyl Bromides in SN2 Reactions

| Compound Name | Classification | Structure | Relative SN2 Rate | Reason for Reactivity |

|---|---|---|---|---|

| Bromomethane | Methyl | CH3Br | ~1,000,000 | Minimal steric hindrance allows easy nucleophilic attack. brainly.com |

| 1-Bromopentane | Primary (1°) | CH3(CH2)3CH2Br | High | Low steric hindrance at the primary carbon. doubtnut.comdoubtnut.com |

| 2-Bromopentane | Secondary (2°) | CH3(CH2)2CH(Br)CH3 | Moderate | Increased steric hindrance compared to primary halides. doubtnut.comdoubtnut.com |

| This compound | Tertiary (3°) | (CH3)2C(Br)CH2CH3 | ~0 (Least Reactive) | Severe steric hindrance prevents backside attack by the nucleophile. doubtnut.combrainly.comdoubtnut.com |

Limitations and Preferred Conditions for SN2 Competitions

While specific conditions are known to favor SN2 reactions—such as the use of a strong, unhindered nucleophile and a polar aprotic solvent—these conditions are insufficient to promote an SN2 pathway for tertiary halides like this compound. libretexts.orglumenlearning.com The overwhelming steric hindrance of the tertiary substrate remains the limiting factor, rendering the SN2 mechanism non-competitive. ucsb.edulibretexts.org

For tertiary substrates, reaction pathways that avoid the sterically hindered backside attack are strongly preferred. Instead of an SN2 reaction, this compound will undergo either unimolecular substitution (SN1) or, more commonly, elimination (E1 and E2) reactions. libretexts.org Even with a potent, negatively charged nucleophile, which would typically favor SN2 or E2 pathways, the tertiary structure of this compound directs the reaction towards elimination. libretexts.org If the conditions involve a weak nucleophile/weak base (e.g., solvolysis in ethanol), a competition between SN1 and E1 reactions is observed. libretexts.orgmasterorganicchemistry.com Therefore, SN2 competition is not a significant consideration for this compound.

Elimination Reactions

Elimination reactions are a major pathway for this compound, leading to the formation of alkenes. These reactions involve the removal of a hydrogen atom and the bromine atom from adjacent carbons. vedantu.comchemicalnote.com Depending on the reaction conditions, particularly the strength of the base, the elimination can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

Unimolecular Elimination (E1) Mechanism

The E1 mechanism is a two-step elimination pathway that is common for tertiary alkyl halides like this compound, particularly in the presence of a weak base and a polar protic solvent. chemicalnote.comlabster.comvedantu.com

The mechanism proceeds as follows:

Ionization : The carbon-bromine bond breaks heterolytically, with the bromine atom departing as a bromide ion. This is the slow, rate-determining step and results in the formation of a planar tertiary carbocation intermediate. labster.comvedantu.comnumberanalytics.com

Deprotonation : A weak base (often the solvent, such as ethanol or water) removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a new pi bond, creating the alkene product. labster.comnumberanalytics.com

Because the rate of the reaction depends only on the concentration of the substrate, it follows first-order kinetics. chemicalnote.comvedantu.com

Relationship to SN1 Pathways and Shared Carbocation Intermediates

SN1 and E1 reactions are mechanistically linked and often occur in competition with each other. utdallas.edulumenlearning.com Both pathways share the same initial, rate-determining step: the formation of a carbocation intermediate. utdallas.edupearson.com Once the tertiary carbocation is formed from this compound, it faces two possible fates:

SN1 Pathway : The carbocation can be attacked by a nucleophile (which is often the solvent). utdallas.edu

E1 Pathway : The carbocation can be deprotonated by a base (also often the solvent) to form an alkene. utdallas.edu

The conditions that favor SN1 reactions (tertiary substrate, polar protic solvent, weak nucleophile) are identical to those that favor E1 reactions. utdallas.edulumenlearning.com Consequently, solvolysis of this compound typically yields a mixture of substitution and elimination products. masterorganicchemistry.com Increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway because elimination reactions tend to have a higher activation energy and benefit more from added heat. masterorganicchemistry.comlabster.com

Table 2. Product Distribution in the Reaction of this compound (t-Amyl Bromide) at 25°C

| Reaction Conditions | SN1 Product Percentage | E1 Product Percentage |

|---|---|---|

| Solvolysis in Ethanol | 64% | 36% |

Data sourced from a study on substitution and elimination reactions. masterorganicchemistry.com

Factors Influencing E1 Product Distribution

When deprotonation of the carbocation intermediate can lead to more than one alkene product, the regioselectivity of the E1 reaction is governed by the stability of the resulting alkenes. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. vedantu.comlibretexts.org

In the case of the tertiary carbocation formed from this compound, a proton can be removed from either the adjacent methylene (B1212753) group (-CH₂-) or one of the adjacent methyl groups (-CH₃).

Removal of a proton from the -CH₂- group yields 2-methyl-2-butene (B146552) , a trisubstituted alkene.

Removal of a proton from a -CH₃ group yields 2-methyl-1-butene (B49056) , a disubstituted alkene.

Following Zaitsev's rule, the more stable, trisubstituted alkene, 2-methyl-2-butene, is the major elimination product. quora.combrainly.com Higher temperatures also favor the formation of the more stable, thermodynamically controlled product. labster.com

Bimolecular Elimination (E2) Mechanism

The E2 mechanism is a concerted, one-step reaction in which bond breaking and bond formation occur simultaneously. vedantu.comlibretexts.org This pathway is favored by the use of a strong base. libretexts.orgnumberanalytics.com In the E2 reaction of this compound, the base removes a proton from a beta-carbon at the same time the C=C double bond forms and the bromide leaving group departs. vedantu.comlibretexts.org Because the rate depends on the concentration of both the alkyl halide and the base, the reaction follows second-order kinetics. vedantu.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry, where the beta-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. libretexts.orgchegg.com

The choice of base can influence the distribution of products in the E2 elimination of this compound.

Small, strong bases (e.g., sodium ethoxide) tend to favor the formation of the more stable, Zaitsev product (2-methyl-2-butene). quimicaorganica.org

Bulky, sterically hindered bases (e.g., potassium tert-butoxide) have difficulty accessing the more sterically hindered internal proton. They preferentially remove a more accessible proton from one of the methyl groups, leading to the formation of the less stable, Hofmann product (2-methyl-1-butene) as the major product. quimicaorganica.org

Table 3. Effect of Base on E2 Product Distribution for this compound

| Base | Base Type | Major Product | Minor Product | Governing Rule |

|---|---|---|---|---|

| Potassium Ethoxide (KOEt) | Small, Strong | 2-methyl-2-butene (70%) | 2-methyl-1-butene (30%) | Zaitsev |

| Potassium tert-Butoxide (KOtBu) | Bulky, Strong | 2-methyl-1-butene (72%) | 2-methyl-2-butene (28%) | Hofmann |

Data reflects typical regioselectivity trends in E2 reactions. quimicaorganica.orgmasterorganicchemistry.com

Concerted Reaction Kinetics and Transition State Characteristics

The E2 reaction of this compound proceeds through a single, concerted step, which is reflected in its second-order kinetics. libretexts.orgvedantu.comlibretexts.org The reaction rate is proportionally influenced by the concentration of both the alkyl halide and the participating base. libretexts.orgvedantu.comlibretexts.org This bimolecular nature means both reactants are involved in the rate-determining step and the single transition state. libretexts.orgmyersdaily.org

The transition state is characterized by a specific geometric arrangement where the hydrogen being removed and the bromine leaving group are in the same plane. libretexts.orgvedantu.com This coplanarity is crucial for the developing p-orbitals on the two carbon atoms to overlap and form the final π bond of the alkene. libretexts.org Within this transition state, there is a partial breaking of the β-C-H and the α-C-Br bonds, concurrent with the partial formation of the new π bond and the bond between the base and the abstracted proton. libretexts.orglibretexts.org This leads to a distribution of negative charge across both the base and the leaving group in the transition state. libretexts.org

Regioselectivity in E2 Reactions: Zaitsev's Rule and Hofmann's Rule

The dehydrohalogenation of this compound can result in two different alkene products: the more substituted 2-methyl-2-butene and the less substituted 2-methyl-1-butene. libretexts.orgpressbooks.pub The distribution of these products is governed by the principle of regioselectivity, with Zaitsev's and Hofmann's rules providing a framework for predicting the outcome based on the reaction conditions. libretexts.orgnumberanalytics.comucalgary.ca

Zaitsev's Rule predicts that the major product will be the more stable, more highly substituted alkene. libretexts.orgucalgary.calibretexts.org This is typically observed when small, strong bases such as sodium ethoxide or potassium hydroxide are used. pressbooks.pubbrainly.comjove.com The greater stability of the trisubstituted alkene, 2-methyl-2-butene, makes it the thermodynamically favored product. libretexts.orgpressbooks.pub

Hofmann's Rule , conversely, states that the major product will be the less substituted alkene. libretexts.orgucla.edu This outcome is favored when a sterically hindered, bulky base, such as potassium tert-butoxide (KOtBu), is used. libretexts.orgbrainly.commasterorganicchemistry.com The large size of the base makes it difficult to access the internal β-hydrogen required to form the Zaitsev product. Instead, it preferentially abstracts a more accessible, less sterically hindered β-hydrogen from the methyl group, leading to the formation of 2-methyl-1-butene. myersdaily.orgbrainly.com

The choice of base significantly influences the product ratio. For instance, reaction with potassium ethoxide (KOEt) yields a 30:70 ratio of the anti-Zaitsev (Hofmann) to Zaitsev product, while the bulkier potassium tert-butoxide (KOtBu) inverts this to a 72:28 ratio. masterorganicchemistry.com

| Base | 2-methyl-1-butene (Hofmann Product) (%) | 2-methyl-2-butene (Zaitsev Product) (%) | Governing Rule |

| Potassium Ethoxide (KOEt) | 30 | 70 | Zaitsev masterorganicchemistry.com |

| Potassium tert-Butoxide (KOtBu) | 72 | 28 | Hofmann masterorganicchemistry.com |

| Potassium Hydroxide (KOH) | Minor | Major | Zaitsev brainly.com |

Stereochemical Requirements for E2 Eliminations: Anti-periplanar Geometry

The E2 elimination reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. libretexts.orgmyersdaily.orglibretexts.org This means that the hydrogen and the bromine must lie in the same plane and be on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. libretexts.orgmyersdaily.org

This geometric constraint is due to two main factors:

Orbital Overlap : The anti-periplanar alignment allows for the most effective overlap of the developing p-orbitals on the two carbon atoms as they rehybridize from sp³ to sp², facilitating the formation of the new π bond. libretexts.org

Transition State Stability : This conformation corresponds to a staggered arrangement of the substituents on the Cα-Cβ bond, which is energetically more stable than the eclipsed conformation required for a syn-periplanar elimination. libretexts.orglibretexts.orgaskthenerd.com A more stable transition state leads to a lower activation energy and a faster reaction rate. libretexts.org

Because of this requirement, the E2 elimination is stereospecific. The specific stereoisomer of the starting material will determine the stereoisomer of the alkene product formed. libretexts.org While this compound itself is achiral, this principle is fundamental to understanding E2 reactions in more complex systems.

Influence of Base Strength and Steric Bulk on E2 Outcomes

Both the strength and the steric size of the base are critical factors that dictate the outcome of the E2 elimination of this compound. libretexts.orgnumberanalytics.com

Base Strength : A strong base is required to facilitate the E2 mechanism. myersdaily.orgfiveable.me The base is involved in the single, concerted rate-determining step where it abstracts a proton. libretexts.orgmyersdaily.org Strong bases like alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) and hydroxides are effective for E2 reactions. pressbooks.pubbrainly.com

Steric Bulk : The size of the base is a primary determinant of regioselectivity in the E2 elimination of this compound. libretexts.orgmasterorganicchemistry.com

Small Bases : Less sterically hindered bases, such as hydroxide (OH⁻) or ethoxide (EtO⁻), can more easily access the more sterically hindered secondary hydrogen. This leads to the formation of the more stable, more substituted alkene (2-methyl-2-butene), following Zaitsev's rule. pressbooks.pubbrainly.com

Bulky Bases : Large, sterically hindered bases, like potassium tert-butoxide (t-BuOK), encounter significant steric hindrance when trying to abstract the internal hydrogen. libretexts.orgbrainly.commasterorganicchemistry.com Consequently, they preferentially abstract a less hindered hydrogen from one of the primary methyl groups, resulting in the formation of the less substituted alkene (2-methyl-1-butene) as the major product, in accordance with the Hofmann rule. brainly.comucla.edu The reaction of this compound with potassium tert-butoxide is a classic example where steric hindrance overrides the thermodynamic stability of the alkene product. myersdaily.orgbrainly.commasterorganicchemistry.com

Kinetic Investigations of E1 and E2 Reactions

The kinetics of elimination reactions provide fundamental insight into their mechanisms. The E1 and E2 pathways for this compound are distinguished by their rate laws. vedantu.comchemicalnote.com

E2 Reaction Kinetics : The E2 reaction is a bimolecular process, meaning its rate depends on the concentration of both the alkyl halide and the base. libretexts.orgvedantu.comlibretexts.org The rate law is expressed as: Rate = k[this compound][Base] vedantu.com This second-order kinetics arises because both reactants participate in the single, concerted rate-determining step. libretexts.orgfiveable.me

E1 Reaction Kinetics : The E1 reaction is a unimolecular process. Its rate is dependent only on the concentration of the alkyl halide and is independent of the base concentration. chemicalnote.comlumenlearning.com The rate law is: Rate = k[this compound] This is because the rate-determining step is the slow, spontaneous dissociation of the alkyl halide to form a tertiary carbocation intermediate. fiveable.mechemicalnote.com The base is not involved in this slow step. E1 reactions are favored by weak bases or in the absence of a strong base. vedantu.comnumberanalytics.com

| Reaction | Molecularity | Rate Law | Dependence | Rate-Determining Step |

| E2 | Bimolecular vedantu.com | Rate = k[Substrate][Base] vedantu.com | Substrate and Base libretexts.org | Concerted proton abstraction and leaving group departure libretexts.org |

| E1 | Unimolecular vedantu.com | Rate = k[Substrate] | Substrate only chemicalnote.com | Formation of carbocation intermediate chemicalnote.com |

Interplay and Competition Between Substitution and Elimination Pathways

Substitution (SN1) and elimination (E1) reactions often compete because they share a common intermediate: the carbocation. ucsb.eduutdallas.edu For a tertiary substrate like this compound, the first and rate-determining step for both pathways is the formation of the stable tertiary carbocation. ucsb.eduutdallas.edu The subsequent step determines the final product. If the solvent or nucleophile attacks the carbocation, an SN1 product is formed. If the solvent or a base removes a proton from a carbon adjacent to the positive charge, an E1 product results. utdallas.edu

Solvent Effects on Product Ratios (SN1 vs. E1)

The choice of solvent plays a significant role in determining the ratio of substitution to elimination products. Polar protic solvents, such as ethanol and water, can facilitate both SN1 and E1 reactions because they can stabilize the carbocation intermediate and the leaving group through solvation. utdallas.edu

In the solvolysis of this compound (t-amyl bromide) in ethanol at 25°C, a mixture of substitution and elimination products is observed. Research has shown that under these conditions, the reaction yields approximately 64% SN1 product (t-amyl ethyl ether) and 36% E1 products (a mixture of 2-methyl-2-butene and 2-methyl-1-butene). masterorganicchemistry.com

The polarity of the solvent is key. Polar solvents favor the initial ionization step common to both SN1 and E1. While the solvent's nucleophilicity influences the SN1 pathway, its basicity affects the E1 pathway. In general, for tertiary substrates under neutral or weakly basic solvolysis conditions, SN1 is often the major pathway, but a significant amount of E1 product is also formed. masterorganicchemistry.comlibretexts.org Increasing the reaction temperature generally favors the elimination (E1) pathway over the substitution (SN1) pathway. masterorganicchemistry.comyoutube.com

| Solvent System | Temperature (°C) | SN1 Product (%) | E1 Product (%) |

| Ethanol | 25 | 64 | 36 masterorganicchemistry.com |

| 80% Ethanol/Water | 25 | 67 | 33 masterorganicchemistry.com |

| 80% Ethanol/Water | 50 | 60 | 40 masterorganicchemistry.com |

Reagent Characteristics (Nucleophilicity vs. Basicity) on Reaction Selectivity

The reaction pathway of this compound, a tertiary alkyl halide, is critically influenced by the nature of the reagent it is treated with. The competition between substitution and elimination reactions, and the specific type of each (e.g., SN1 vs. SN2, E1 vs. E2), is dictated by whether the reagent acts primarily as a nucleophile or a base. A nucleophile attacks the electrophilic carbon atom, leading to substitution, while a base abstracts a proton from a carbon adjacent to the leaving group (a β-hydrogen), leading to elimination.

When this compound is subjected to solvolysis, where the solvent acts as the reagent, the reaction proceeds through a unimolecular mechanism. Solvents such as ethanol, methanol, and water are weak nucleophiles and weak bases. Due to the tertiary nature of the substrate, it can readily form a relatively stable tertiary carbocation intermediate upon the departure of the bromide leaving group. vaia.comquora.com This carbocation formation is the rate-determining step for both SN1 and E1 pathways. brainly.commsu.edu

Once the carbocation is formed, it can be attacked by the solvent molecule acting as a nucleophile (SN1 pathway) or the solvent can act as a base, abstracting a β-proton to form an alkene (E1 pathway). msu.edulibretexts.org This competition results in a mixture of substitution and elimination products. chegg.com For instance, the reaction with ethanol produces both the substitution product, 2-ethoxy-2-methylbutane, and the elimination products, 2-methyl-2-butene and 2-methyl-1-butene. chegg.comaskfilo.com The major elimination product is the more highly substituted and thermodynamically more stable alkene, 2-methyl-2-butene, in accordance with Zaitsev's rule. brainly.compressbooks.pub

Table 1: Products of Solvolysis of this compound in Ethanol

| Reactant | Reagent/Solvent | Mechanism | Substitution Product (SN1) | Elimination Products (E1) | Major Elimination Product |

| This compound | Ethanol | SN1/E1 | 2-Ethoxy-2-methylbutane | 2-Methyl-2-butene & 2-Methyl-1-butene | 2-Methyl-2-butene brainly.comchegg.com |

The use of a strong, unhindered base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH), dramatically shifts the reaction selectivity towards elimination. msu.eduvaia.com For a tertiary halide like this compound, the SN2 pathway is sterically hindered and does not occur to any significant extent. msu.edumasterorganicchemistry.com Instead, the strong base favors a bimolecular elimination (E2) reaction. libretexts.orglibretexts.org

In the E2 mechanism, the base abstracts a β-proton in a single, concerted step with the departure of the bromide leaving group, without the formation of a carbocation intermediate. pressbooks.pub The reaction of this compound with sodium ethoxide in ethanol yields a mixture of two alkene products, with the more substituted alkene being the major product. pressbooks.pubbrainly.com Research findings indicate a product distribution of approximately 70% 2-methyl-2-butene (the Zaitsev product) and 30% 2-methyl-1-butene (the Hofmann product). brainly.com This regioselectivity is a hallmark of E2 reactions with small, strong bases. pressbooks.pub

Table 2: Product Distribution in the E2 Reaction with Sodium Ethoxide

| Reactant | Reagent | Major Pathway | Major Product (Zaitsev) | Yield | Minor Product (Hofmann) | Yield |

| This compound | Sodium Ethoxide | E2 | 2-Methyl-2-butene | ~70% brainly.com | 2-Methyl-1-butene | ~30% brainly.com |

Reaction selectivity can be further manipulated by employing a sterically hindered (bulky) strong base, such as potassium t-butoxide (KOtBu). While still favoring the E2 pathway, the large size of the base introduces significant steric hindrance. pressbooks.pub This steric bulk makes it difficult for the base to access the more sterically hindered internal β-hydrogen required to form the Zaitsev product. pressbooks.pub

Consequently, the bulky base preferentially abstracts a proton from the less hindered, more accessible terminal methyl group. pressbooks.pubutdallas.edu This results in the formation of the less substituted alkene, 2-methyl-1-butene (the Hofmann product), as the major product. This reversal of regioselectivity from the Zaitsev to the Hofmann product is a classic example of steric control in elimination reactions.

Table 3: Comparison of Small vs. Bulky Bases on E2 Reaction Selectivity

| Reagent | Base Type | Major Product | Rationale |

| Sodium Ethoxide | Small, Strong | 2-Methyl-2-butene (Zaitsev) | Thermodynamic control; favors the more stable alkene. pressbooks.pub |

| Potassium t-Butoxide | Bulky, Strong | 2-Methyl-1-butene (Hofmann) | Kinetic control; favors attack at the less sterically hindered proton. pressbooks.pubutdallas.edu |

Computational and Theoretical Chemistry Studies on 2 Bromo 2 Methylbutane Reactivity

Quantum Chemical Calculations of Intermediates and Transition States

Quantum chemical calculations are pivotal in characterizing the transient species that dictate the course of a reaction. For 2-bromo-2-methylbutane, these calculations focus on the intermediates and transition states of its common reactions, primarily SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination), as well as E2 (bimolecular elimination).

In SN1 and E1 reactions, the initial step is the formation of a tertiary carbocation, the 2-methyl-2-butyl cation. labster.comlibretexts.org Quantum chemical calculations, often employing Density Functional Theory (DFT), can optimize the geometry of this carbocation intermediate. These calculations reveal a planar geometry around the positively charged carbon atom, a key feature of sp² hybridized carbocations. numberanalytics.com

Transition states, the highest energy points along a reaction coordinate, are also critical. For the SN1/E1 pathway, calculations can model the transition state for the heterolytic cleavage of the carbon-bromine bond. libretexts.org This involves stretching the C-Br bond to its breaking point, and the energy required to reach this state represents the activation energy of the rate-determining step. libretexts.orgvaia.com

In the context of E2 reactions, which are concerted, calculations model a single transition state where the base removes a proton, the C-H and C-Br bonds are breaking, and the carbon-carbon π bond is forming simultaneously. pressbooks.pub These calculations can determine the geometry and energy of this complex arrangement, providing insight into the reaction's feasibility and kinetics. upsc.md

Elucidation of Reaction Energy Diagrams

Reaction energy diagrams, constructed from the energies of reactants, intermediates, transition states, and products, offer a visual representation of the reaction pathway. Computational chemistry is instrumental in generating these diagrams.

For the solvolysis of this compound in a protic solvent like methanol (B129727), the reaction can proceed via both SN1 and E1 pathways. vaia.comchegg.com A computed reaction energy diagram would show an initial energy input to reach the first transition state, leading to the formation of the tertiary carbocation intermediate. libretexts.orgschoolwires.net This step has the highest activation energy and is therefore the rate-determining step for both SN1 and E1 reactions. schoolwires.netresearchgate.net

From the carbocation intermediate, the diagram would show two diverging pathways:

SN1 pathway: The carbocation reacts with a solvent molecule (e.g., methanol) in a fast step with a low activation barrier to form a protonated ether, which then loses a proton to yield the final ether product (2-methoxy-2-methylbutane). schoolwires.net

E1 pathway: A solvent molecule acting as a base removes a proton from a carbon adjacent to the carbocation center. This also occurs via a low-energy transition state, leading to the formation of an alkene. vaia.com

The reaction energy diagram for an E2 reaction, such as with a strong, non-nucleophilic base, would look different. It would feature a single peak representing the concerted transition state, directly connecting the reactants to the products without any stable intermediates. vaia.com

Table 1: Comparison of Reaction Pathways for this compound

| Feature | S |

E1 Reaction | E2 Reaction |

|---|---|---|---|

| Mechanism | Two-step | Two-step | One-step |

| Intermediate | Carbocation | Carbocation | None |

| Rate-Determining Step | Formation of carbocation | Formation of carbocation | Bimolecular transition state |

| Base/Nucleophile | Weakly basic nucleophile | Weak base | Strong base |

| Reaction Energy Diagram | Two peaks | Two peaks | One peak |

Modeling Solvent Effects on Reaction Mechanisms

The solvent plays a crucial role in the reactions of this compound, and computational models can quantify this influence. For SN1 and E1 reactions, the formation of a charged intermediate (the carbocation and the bromide anion) is highly sensitive to the solvent's polarity.

Computational models, such as the Polarizable Continuum Model (PCM), can simulate the solvent environment. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute. Calculations show that polar protic solvents, like water and alcohols, significantly stabilize the carbocation intermediate and the transition state leading to it through hydrogen bonding and dipole-dipole interactions. researchgate.netlibretexts.org This stabilization lowers the activation energy, thus accelerating the reaction rate. researchgate.net In contrast, nonpolar solvents would result in a much higher activation energy, making the SN1/E1 pathway less favorable.

For E2 reactions, the effect of the solvent is more complex. While a polar solvent is generally favored, the specific nature of the solvent can influence the reaction rate and selectivity. Computational studies can help dissect these effects by modeling the solvation of the reactants and the transition state.

Prediction of Regioselectivity and Stereoselectivity

Elimination reactions of this compound can lead to different isomeric alkene products, a phenomenon known as regioselectivity. When this compound undergoes elimination, two possible alkenes can be formed: 2-methyl-2-butene (B146552) (the more substituted alkene) and 2-methyl-1-butene (B49056) (the less substituted alkene). numberanalytics.comlibretexts.orgvaia.com

According to Zaitsev's rule, elimination reactions generally favor the formation of the more stable, more highly substituted alkene. pressbooks.publibretexts.org Computational chemistry can predict this outcome by calculating the relative thermodynamic stabilities of the possible products. By comparing the computed energies of 2-methyl-2-butene and 2-methyl-1-butene, it can be confirmed that the former is indeed the major product under thermodynamic control. pressbooks.pubnumberanalytics.com

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also amenable to computational prediction. While the E1 reaction of this compound is generally not stereospecific due to the planar carbocation intermediate, E2 reactions can be highly stereospecific. labster.comnumberanalytics.comnumberanalytics.com For an E2 reaction to occur, the hydrogen to be removed and the leaving group must be in an anti-periplanar conformation. libretexts.org Computational modeling can analyze the different conformations of the reactant and the energies of the corresponding E2 transition states to predict the stereochemical outcome of the reaction.

Table 2: Predicted Products of Elimination from this compound

| Product | Structure | Type of Alkene | Predicted Stability |

|---|---|---|---|

| 2-Methyl-2-butene | CH₃-C(CH₃)=CH-CH₃ | Trisubstituted | More stable (Major product) |

| 2-Methyl-1-butene | CH₂(C(CH₃))-CH₂-CH₃ | Disubstituted | Less stable (Minor product) |

Advanced Applications of 2 Bromo 2 Methylbutane in Organic Synthesis Research

Utilization as an Alkylating Agent in Complex Molecule Construction

As an alkylating agent, 2-bromo-2-methylbutane is primarily used to introduce the 1,1-dimethylpropyl (tert-amyl) group into a target molecule. Due to its nature as a tertiary halide, it reacts predominantly through a substitution nucleophilic unimolecular (SN1) mechanism. askfilo.comchemistrystudent.com This process involves a two-step pathway:

Formation of a Carbocation: The carbon-bromine bond breaks, with the bromine atom departing as a stable bromide ion (Br⁻). This is the slow, rate-determining step and results in the formation of a relatively stable tertiary carbocation (tert-amyl cation). libretexts.orgncert.nic.in The stability of this intermediate is crucial for the reaction to proceed. ncert.nic.in

Nucleophilic Attack: A nucleophile attacks the planar carbocation, forming a new covalent bond. askfilo.com This step is typically fast.

This SN1 pathway makes this compound an effective alkylating agent for a variety of nucleophiles, particularly in polar protic solvents which help stabilize the carbocation intermediate. ncert.nic.in Its utility is significant in syntheses where the incorporation of a bulky tertiary alkyl group is required to create specific steric environments within a molecule or to serve as a synthetic handle for further transformations. While highly effective for creating tertiary linkages, its use with strong, unhindered bases can lead to competing elimination reactions. chemistrysteps.com

The table below summarizes typical alkylation reactions involving this compound with various nucleophiles.

| Nucleophile (Nu-H) | Reagent/Solvent | Product | Product Class |

| Water (H₂O) | Water | 2-Methyl-2-butanol (B152257) | Tertiary Alcohol |

| Methanol (B129727) (CH₃OH) | Methanol | 2-Methoxy-2-methylbutane | Tertiary Ether |

| Ammonia (NH₃) | Liquid NH₃ | 2-Amino-2-methylbutane (tert-amylamine) | Primary Amine |

| Sodium Azide (NaN₃) | Ethanol (B145695)/Water | 2-Azido-2-methylbutane | Tertiary Azide |

| Sodium Cyanide (NaCN) | DMSO | 2,2-Dimethylbutanenitrile | Tertiary Nitrile |

Role as a Precursor in Diverse Organic Transformations

Beyond its direct use in alkylation, this compound is a versatile precursor for generating other reactive species and functional groups, enabling a wide range of synthetic strategies.

Grignard Reagent Formation: One of the most important applications of this compound is in the preparation of the corresponding Grignard reagent, tert-amylmagnesium bromide (CH₃CH₂C(CH₃)₂MgBr). This is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comchemguide.co.uk The resulting organometallic compound effectively reverses the polarity of the tertiary carbon, transforming it from an electrophilic center into a potent nucleophile (a carbanion equivalent). mnstate.eduwvu.edu

This Grignard reagent is instrumental in forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis. mnstate.edu It readily reacts with various electrophiles:

Aldehydes and Ketones: Addition to aldehydes (other than formaldehyde) yields secondary alcohols, while reaction with ketones produces tertiary alcohols. adichemistry.com

Esters and Acid Halides: These substrates react with two equivalents of the Grignard reagent to form tertiary alcohols where two identical tert-amyl groups are attached to the carbinol carbon. wvu.edu

Carbon Dioxide: Carboxylation of tert-amylmagnesium bromide, followed by an acidic workup, yields 2,2-dimethylbutanoic acid. chemguide.co.uk

Controlled Elimination Reactions: this compound can undergo dehydrohalogenation (elimination) to form alkenes. Because it has two distinct types of beta-hydrogens (on the adjacent methyl and methylene (B1212753) groups), two isomeric alkene products are possible: the trisubstituted 2-methyl-2-butene (B146552) and the disubstituted 2-methyl-1-butene (B49056). libretexts.orgpressbooks.pub

The regioselectivity of this elimination is highly dependent on the steric bulk of the base used, allowing for controlled synthesis of the desired alkene isomer. libretexts.org

Zaitsev's Rule: With small, non-bulky bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), the reaction favors the thermodynamically more stable, more substituted alkene. Thus, 2-methyl-2-butene is the major product. pressbooks.pubucla.edu

Hofmann's Rule: With sterically hindered bases, such as potassium tert-butoxide (t-BuOK), the base preferentially removes the more sterically accessible proton from the methyl group. This leads to the formation of the less substituted alkene, 2-methyl-1-butene, as the major product. libretexts.orgucla.edu

The ability to selectively generate either the Zaitsev or Hofmann product makes this compound a useful precursor in synthetic pathways where specific alkene geometry is crucial.

| Base | Base Type | Major Product | Minor Product | Governing Rule |

| Sodium Ethoxide (NaOEt) | Small | 2-Methyl-2-butene | 2-Methyl-1-butene | Zaitsev pressbooks.pubucla.edu |

| Potassium Hydroxide (KOH) | Small | 2-Methyl-2-butene | 2-Methyl-1-butene | Zaitsev libretexts.org |

| Potassium tert-butoxide (t-BuOK) | Bulky | 2-Methyl-1-butene | 2-Methyl-2-butene | Hofmann libretexts.orgucla.edu |

Investigations into its Reactivity for Modifying Biomolecules (e.g., Nucleoside Dealkylation)

The interaction of alkylating agents with biological macromolecules is a significant area of research, particularly for understanding DNA damage and developing therapeutics. wikipedia.org While the term "nucleoside dealkylation" refers to the removal of an alkyl group, the primary and characteristic reaction of an electrophilic agent like this compound with a biomolecule is alkylation—the addition of an alkyl group. wikipedia.org

Research into the reactivity of alkyl halides with biomolecules has shown that they can form covalent bonds with nucleophilic sites on nucleobases. nih.gov The nucleobases of DNA and RNA, such as guanine, adenine, and cytosine, possess several electron-rich nitrogen and oxygen atoms that can act as nucleophiles. Guanine, for instance, is particularly susceptible to alkylation at its N7 position. nih.gov

As a tertiary alkylating agent, this compound would be expected to react with nucleosides via an SN1 mechanism. After forming the tert-amyl carbocation, this electrophile could be attacked by a nucleophilic site on a nucleoside. Potential sites for this alkylation include:

The ring nitrogens of the purine (B94841) and pyrimidine (B1678525) bases.

The exocyclic oxygen or nitrogen atoms of the bases.

The phosphate (B84403) backbone in nucleotides, potentially leading to the formation of phosphotriesters.

Such modifications can disrupt the normal structure and function of nucleic acids, affecting processes like hydrogen bonding in base pairing and replication. While specific studies focusing solely on this compound for "nucleoside dealkylation" are not prominent in the literature, its role as a potential alkylator of biomolecules fits within the broader investigation of how small organic electrophiles interact with and modify biological systems.

Emerging Research and Future Directions

Development of Novel Reaction Conditions for Enhanced Selectivity

The competition between substitution (SN1) and elimination (E1) pathways is a central challenge in the reactions of 2-bromo-2-methylbutane. Researchers are actively exploring novel reaction conditions to steer these reactions toward a desired product with high selectivity.

One promising approach is the use of microfluidic reactors . These systems offer precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microchannels allows for efficient heat and mass transfer, which can suppress the formation of undesired byproducts and enhance the selectivity of very rapid or exothermic reactions. rsc.org For the synthesis of tertiary alkyl halides, analogous to this compound, microchannel reactors have demonstrated the potential for high selectivity and yield in short reaction times. For instance, in the synthesis of 2-bromo-2-methylpropane (B165281) from tert-butanol (B103910), a microchannel reactor achieved a selectivity of 92%-97% with a reaction time of only a few minutes. acs.org This level of control is difficult to achieve in traditional batch reactors and represents a significant step forward in enhancing reaction selectivity.

The choice of solvent also plays a critical role in directing the reaction pathway. While polar protic solvents are known to favor SN1 reactions of tertiary alkyl halides, there is ongoing research into the use of less conventional solvent systems to fine-tune selectivity.

Below is a table summarizing the influence of reaction conditions on the selectivity of reactions involving tertiary alkyl halides.

| Reaction Condition | Effect on Selectivity | Rationale |

|---|---|---|

| Microfluidic Reactor | Increased selectivity for the desired product | Precise control over temperature and residence time minimizes byproduct formation. rsc.org |

| Solvent Polarity | Polar protic solvents favor SN1 over E1 | Stabilization of the carbocation intermediate. |

| Nucleophile/Base Strength | Strong, bulky bases favor E2 elimination | Steric hindrance disfavors nucleophilic attack at the tertiary carbon. researchgate.net |

| Temperature | Higher temperatures generally favor elimination | Elimination reactions often have a higher activation energy. |

Exploration of Catalytic Approaches in Synthesis and Transformation

Catalysis offers a powerful tool to enhance the efficiency and selectivity of reactions involving this compound. Research in this area is focused on the development of new catalysts for both its synthesis and subsequent transformations.

Lewis acid catalysis is a well-established method for promoting reactions involving alkyl halides. Lewis acids can activate the C-Br bond, facilitating its cleavage and the formation of a carbocation intermediate, which can then react with a nucleophile. acs.org This approach is particularly relevant for Friedel-Crafts alkylation reactions where this compound can be used as an alkylating agent.

More recently, organocatalysis has emerged as a metal-free alternative for the transformation of alkyl halides. For instance, visible-light-driven photoredox catalysis using organic dyes can facilitate the carbonylation of tertiary alkyl bromides to form valuable carbonyl derivatives. rsc.org This method offers a mild and robust approach to constructing C-C bonds under metal-free conditions. rsc.org

In the realm of transition metal catalysis , significant progress has been made in the cross-coupling of unactivated tertiary alkyl halides. Palladium complexes, particularly with bulky trialkylphosphine ligands, have been shown to catalyze the coupling of tertiary alkyl bromides with nitrogen nucleophiles to form protected primary amines. acs.org This represents a significant advancement as such transformations are challenging with traditional methods due to competing elimination reactions. chemicalbook.com

The table below highlights some of the catalytic approaches being explored for reactions of this compound.

| Catalytic Approach | Reaction Type | Potential Advantages |

|---|---|---|

| Lewis Acid Catalysis | Friedel-Crafts Alkylation | Activation of the C-Br bond for electrophilic aromatic substitution. acs.org |

| Organocatalysis (Photoredox) | Carbonylation | Metal-free, mild reaction conditions. rsc.org |

| Transition Metal Catalysis (Palladium) | Cross-coupling with Nucleophiles | Formation of C-N bonds from a tertiary alkyl halide, overcoming elimination. acs.orgchemicalbook.com |

Advanced Mechanistic Probes and Real-Time Kinetic Monitoring

A deeper understanding of the reaction mechanisms and kinetics is crucial for optimizing the reactions of this compound. Advanced analytical techniques are being employed to probe these aspects in real-time.

In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a reaction. docbrown.infowhiterose.ac.uk This provides valuable kinetic data and mechanistic insights without the need for sampling and offline analysis, which can be particularly useful for fast reactions. docbrown.infoanu.edu.au

Stopped-flow spectroscopy is another powerful technique for studying the kinetics of rapid reactions in solution, with timescales in the millisecond range. uq.edu.aunih.gov By rapidly mixing the reactants and monitoring the change in absorbance or fluorescence, detailed information about the initial stages of the reaction and the formation of short-lived intermediates can be obtained. uq.edu.aumyadlm.org

Mass spectrometry is also being increasingly used for online reaction monitoring. Innovations in ambient ionization techniques and the development of portable mass spectrometers are making it possible to directly analyze the reaction mixture in real-time, providing information on product formation, byproduct generation, and reactant consumption. eie.grunica.it

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for mechanistic studies. It can be used to identify the products of a reaction, such as in the solvolysis of this compound, helping to elucidate the reaction pathway. docbrown.infoanu.edu.au Furthermore, computational studies are complementing experimental work by providing theoretical insights into reaction mechanisms and transition states. spectrabase.com

The following table summarizes some of the advanced techniques used for mechanistic and kinetic studies of reactions involving this compound.

| Technique | Information Gained | Application to this compound Chemistry |

|---|---|---|

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. docbrown.infowhiterose.ac.uk | Kinetic analysis and mechanistic understanding of substitution and elimination reactions. anu.edu.au |

| Stopped-flow Spectroscopy | Kinetics of fast reactions and detection of short-lived intermediates. uq.edu.aunih.gov | Studying the initial stages of solvolysis and other rapid transformations. myadlm.org |

| Real-time Mass Spectrometry | Online monitoring of molecular weight changes, identifying products and byproducts. eie.grunica.it | Process optimization and understanding reaction pathways. eie.gr |

| NMR Spectroscopy | Structural elucidation of products and intermediates. docbrown.infoanu.edu.au | Determining the outcome of competing SN1 and E1 reactions. |

| Computational Chemistry | Theoretical insights into reaction mechanisms and transition states. spectrabase.com | Predicting reaction outcomes and guiding experimental design. |

Green Chemistry Perspectives for this compound Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes involving this compound, with a focus on reducing environmental impact and improving sustainability.

A key aspect of this is the use of greener solvents . Traditional volatile organic solvents (VOCs) are being replaced with more environmentally benign alternatives. Ionic liquids (ILs) , with their negligible vapor pressure, high thermal stability, and tunable properties, are being explored as green reaction media for a variety of organic reactions. eie.grnist.gov Their use can simplify product separation and catalyst recycling, contributing to a more sustainable process.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. uq.edu.au Reactions with high atom economy generate less waste. For reactions involving this compound, choosing pathways that maximize the incorporation of atoms into the desired product is a key consideration.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. Enzymes operate under mild conditions and often exhibit high selectivity, which can lead to cleaner and more efficient processes. The development of biocatalytic routes for the synthesis of derivatives from this compound is an active area of research.

The table below outlines some green chemistry approaches relevant to the chemistry of this compound.

| Green Chemistry Approach | Description | Relevance to this compound |

|---|---|---|

| Use of Greener Solvents | Replacing volatile organic solvents with alternatives like ionic liquids. eie.grnist.gov | Reducing VOC emissions and facilitating catalyst and solvent recycling. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. uq.edu.au | Designing more efficient synthetic routes with less waste generation. |

| Life Cycle Assessment (LCA) | Evaluating the environmental impact of a chemical process from start to finish. | Identifying and mitigating the environmental hotspots in the synthesis and use of this compound. |

| Biocatalysis | Using enzymes as catalysts for chemical transformations. | Developing milder, more selective, and sustainable synthetic methods for derivatives. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 2-bromo-2-methylbutane, and how do reaction conditions influence product selectivity?

- Methodological Answer : this compound is commonly synthesized via acid-catalyzed addition of HBr to alkenes (e.g., 2-methyl-2-butene) under Markovnikov conditions. The reaction proceeds via carbocation intermediates, where steric and thermodynamic stability dictate regioselectivity. For example, 3-methyl-2-butanol reacting with HBr forms a secondary carbocation, which undergoes a hydride shift to a tertiary carbocation, yielding this compound as the major product due to higher stability of tertiary carbocations . Temperature and solvent polarity significantly influence reaction rates and byproduct formation.

Q. How does the steric environment of this compound affect its reactivity in nucleophilic substitution (SN2 vs. SN1) reactions?

- Methodological Answer : The tertiary bromine center in this compound creates significant steric hindrance, making SN2 mechanisms unfavorable. Instead, reactions proceed via SN1 pathways involving carbocation intermediates. For instance, hydrolysis in aqueous ethanol yields 2-methyl-2-butanol through a two-step mechanism (ionization followed by nucleophilic attack). Kinetic studies using polar solvents (e.g., water) and non-polar solvents (e.g., hexane) can elucidate solvent effects on ionization rates .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its volatility (boiling point: 107°C/735 mmHg) and flammability, use fume hoods and avoid open flames. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers at 25°C, away from oxidizing agents. Thermodynamic studies indicate exothermic decomposition risks at high temperatures (>150°C) .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) and computational modeling clarify the mechanism of β-elimination reactions involving this compound?

- Methodological Answer : β-Elimination (e.g., dehydrohalogenation with alcoholic KOH) produces 2-methyl-1-butene as the major alkene. KIEs (e.g., deuterium substitution at β-hydrogens) and DFT calculations can distinguish between concerted (E2) and stepwise (E1) mechanisms. Experimental activation energy measurements (via Arrhenius plots) combined with computational transition-state modeling reveal steric and electronic contributions to reaction pathways .

Q. What thermodynamic insights can be gained from studying the enthalpy of solution (ΔHsol) of this compound in mono- and dialcohols?

- Methodological Answer : Calorimetric studies in alcohols (e.g., ethanol, 1-propanol) show ΔHsol values depend on solvent polarity and hydrogen-bonding capacity. For example, in 1-propanol, ΔHsol = −12.3 kJ/mol, indicating exothermic dissolution driven by dipole-dipole interactions. Comparative data for 2-bromo-2-methylpropane (ΔHsol = −9.8 kJ/mol in ethanol) highlight structural effects on solvation .

Q. How does the reactivity of this compound compare to structurally similar bromoalkanes in SN1/E1 reactions?

- Methodological Answer : Reactivity trends can be assessed via competitive reactions under identical conditions. For example:

Retrosynthesis Analysis